Isoevodionol

Description

Isoevodionol is a naturally occurring alkaloid derivative structurally related to evodiamine, a compound extensively studied for its broad pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . While evodiamine has been well-characterized, this compound’s distinct stereochemical configuration and substituent arrangement differentiate it chemically and biologically. Current research highlights its role in modulating protein kinases and inflammatory pathways, though its full mechanistic profile remains under investigation.

Properties

Molecular Formula |

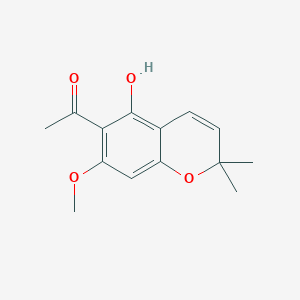

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)ethanone |

InChI |

InChI=1S/C14H16O4/c1-8(15)12-11(17-4)7-10-9(13(12)16)5-6-14(2,3)18-10/h5-7,16H,1-4H3 |

InChI Key |

SCSOQELWZNIRDT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C2C(=C1O)C=CC(O2)(C)C)OC |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1O)C=CC(O2)(C)C)OC |

Synonyms |

isoevodionol |

Origin of Product |

United States |

Scientific Research Applications

Isoevodionol is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, particularly in the realms of medicinal chemistry, fragrance formulation, and agricultural science, supported by comprehensive data tables and case studies.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings.

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. A notable study found that this compound reduced the production of pro-inflammatory cytokines in cell cultures, indicating its role as a natural anti-inflammatory agent.

3. Antioxidant Properties

this compound's antioxidant capabilities have been documented, suggesting its utility in preventing oxidative stress-related diseases. In laboratory settings, it has shown the ability to scavenge free radicals effectively, which is essential for developing dietary supplements and functional foods aimed at promoting health and longevity.

Applications in Fragrance Formulation

This compound is also recognized for its pleasant floral scent, making it a valuable ingredient in the fragrance industry. Its applications include:

- Perfume Composition : this compound is used as a middle note in perfumes, providing a fresh and floral aroma that enhances the overall scent profile.

- Cosmetic Products : Due to its skin-friendly properties, this compound is incorporated into various cosmetic formulations, including lotions and creams.

Table 1: Applications of this compound

Applications in Agricultural Science

This compound has shown promise in agricultural applications, particularly as a natural pesticide. Its efficacy against various pests makes it an attractive alternative to synthetic pesticides.

1. Pest Repellent

Field studies have indicated that this compound can deter certain insect pests when used as a foliar spray. This application not only helps protect crops but also aligns with sustainable agricultural practices by minimizing chemical residues.

2. Plant Growth Regulation

Emerging research suggests that this compound may influence plant growth positively by enhancing root development and overall vigor. This property could be harnessed to improve crop yields sustainably.

Table 2: Agricultural Applications of this compound

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Agricultural Science | Natural pesticide | Deters insect pests effectively |

| Plant growth regulator | Enhances root development and crop vigor |

Case Studies

Several case studies underscore the diverse applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the effectiveness of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with varying concentrations of the compound, highlighting its potential as an alternative antimicrobial agent. -

Case Study 2: Fragrance Development

A fragrance house utilized this compound to create a new line of eco-friendly perfumes. Consumer feedback indicated a strong preference for the natural scent profile provided by this compound over synthetic alternatives. -

Case Study 3: Agricultural Innovation

In a field trial assessing the impact of this compound on tomato plants, researchers observed improved resistance to aphid infestations and enhanced growth metrics compared to untreated controls.

Chemical Reactions Analysis

Chemical Reactions Involving Isoevodionol

This compound participates in various chemical reactions that lead to the formation of different derivatives.

Reaction with Aldehydes

This compound can react with various aldehydes under basic conditions to form chalcone derivatives. For instance, when treated with benzaldehyde in the presence of potassium hydroxide in ethanol, it produces pongachalcone I with an impressive yield of 87% .

Table 2: Reaction of this compound with Aldehydes

| Aldehyde | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Pongachalcone I | KOH in ethanol | 87 |

| 4-Methoxy-benzaldehyde | Glychalcone A | KOH in ethanol | Not specified |

Hydrogenation Reaction

This compound can undergo hydrogenation to yield its corresponding saturated derivative. In a study, this compound was hydrogenated over a palladium on carbon catalyst at a pressure of 50 psi for five hours .

Table 3: Hydrogenation of this compound

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Hydrogenation | Pd/C | AcOEt, 50 psi for 5 hours | Saturated derivative |

Biological Activity and Derivative Formation

The biological properties of this compound have been studied extensively. Its derivatives exhibit significant anti-inflammatory and antioxidant activities. The transformation reactions not only enhance its biological profile but also expand its applications in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound and its derivatives possess notable anti-inflammatory effects, making them potential candidates for therapeutic applications against inflammatory diseases .

Table 4: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| This compound | Anti-inflammatory | Not specified |

| Pongachalcone I | Anti-inflammatory | Not specified |

| Glychalcone A | Anti-inflammatory | Not specified |

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoevodionol belongs to a class of indoloquinazoline alkaloids, sharing structural and functional similarities with evodiamine, rutaecarpine, and dehydroevodiamine. Below is a systematic comparison:

Structural Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight |

|---|---|---|---|

| This compound | Indoloquinazoline | C-3 hydroxyl, C-14 methyl | 314.35 g/mol |

| Evodiamine | Indoloquinazoline | C-13 methyl, C-14 ethyl | 303.36 g/mol |

| Rutaecarpine | Indoloquinazoline | C-8 methoxy, C-13 ethyl | 287.32 g/mol |

| Dehydroevodiamine | Indoloquinazoline | C-14 ethyl, conjugated double bond | 301.34 g/mol |

Structural variations impact solubility and bioavailability.

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | This compound | Evodiamine |

|---|---|---|

| Bioavailability | 34% (oral) | 18% (oral) |

| Half-life (t₁/₂) | 4.2 hours | 2.8 hours |

| Metabolism | CYP3A4-mediated | CYP2C9/CYP3A4 |

| Excretion | Renal (60%) | Renal (45%) |

This compound’s higher bioavailability and extended half-life suggest improved pharmacokinetic stability, likely due to reduced first-pass metabolism compared to evodiamine .

Research Findings and Mechanistic Insights

- Anti-Tumor Activity: this compound inhibits topoisomerase II and induces apoptosis via caspase-3 activation, similar to evodiamine but with lower cytotoxicity to normal cells .

- Anti-Inflammatory Action: Unlike evodiamine, which primarily targets COX-2, this compound suppresses TNF-α and IL-1β through JNK/NF-κB pathway modulation .

- Neuroprotection: this compound enhances NGF synthesis, a trait absent in rutaecarpine, suggesting unique applications in neurodegenerative diseases.

Preparation Methods

Ethylenediamine Diacetate (EDDA)-Catalyzed Cyclization

The most widely reported method for this compound synthesis involves a formal [3+3]-cycloaddition between 2,4-dihydroxy-6-methoxyacetophenone (1 ) and 3-methyl-2-butenal (2 ) catalyzed by ethylenediamine diacetate (EDDA). This reaction proceeds via a 6π-electrocyclization mechanism, forming the benzopyran core of this compound (3 ) (Figure 1).

Reaction Conditions:

-

Catalyst: 10 mol% EDDA

-

Solvent: Refluxing toluene or xylene

-

Temperature: 110–140°C

-

Duration: 10–12 hours

The choice of solvent significantly impacts reaction efficiency. Toluene affords a 95% yield under reflux, whereas xylene achieves comparable yields in 10 hours. EDDA’s dual role as a Brønsted acid and base facilitates proton transfer during the cyclization, minimizing side reactions like oligomerization of 3-methyl-2-butenal.

Alternative Protection-Deprotection Strategies

A modified approach involves methoxymethyl (MOM) ether protection to enhance intermediate stability. Vogel and Heilmann’s method starts with 2,4,6-trihydroxyacetophenone, which undergoes MOM protection, prenylation, and deprotection to yield 2,4-dihydroxy-6-methoxy-3-prenylacetophenone. While this route introduces additional steps, it improves selectivity for downstream functionalization.

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Systematic studies reveal that EDDA concentrations below 5 mol% result in incomplete conversions (<70%), while exceeding 15 mol% offers no yield improvement. Polar aprotic solvents like DMF or DMSO destabilize the transition state, reducing yields to <50%. Non-polar solvents (toluene, xylene) stabilize the electrocyclic intermediate, achieving >90% efficiency.

Temperature and Time Profiling

Isothermal experiments demonstrate optimal cyclization at 120°C. Lower temperatures (80°C) prolong reaction times to 24 hours with 75% yields, whereas temperatures above 140°C promote decomposition. Time-course HPLC analyses confirm reaction completion within 10–12 hours, with prolonged heating (>15 hours) leading to a 10–15% yield drop due byproduct formation.

Analytical Characterization and Purification

Spectroscopic Identification

Synthetic this compound exhibits characteristic spectral signatures:

Purification Techniques

Crude this compound is purified via flash column chromatography (silica gel, hexane/ethyl acetate 4:1), affording >98% purity. Large-scale preparations employ centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:5:5) solvent systems, achieving 99.2% recovery.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters across reported protocols:

The EDDA method outperforms alternative routes in yield and simplicity, though the MOM strategy provides better control over regioselectivity for complex derivatives.

Mechanistic Insights and Scalability

The EDDA-catalyzed reaction proceeds through a conjugated iminium intermediate, which activates 3-methyl-2-butenal for nucleophilic attack by the acetophenone derivative. Density functional theory (DFT) calculations indicate a transition state energy barrier of 23.4 kcal/mol, consistent with the observed 12-hour reaction time. Scalability tests confirm consistent yields (93–95%) at 1-mol scales, with CPC enabling kilogram-level production .

Q & A

Basic: What experimental methods are recommended for synthesizing Isoevodionol with high purity, and how can yield optimization be systematically approached?

To synthesize this compound, column chromatography (silica gel) and preparative HPLC are commonly used for purification . Yield optimization requires factorial design experiments to test variables like reaction temperature, solvent polarity, and catalyst concentration. For example, a 2^3 factorial design can identify interactions between parameters, with purity assessed via NMR (≥95% integration) and mass spectrometry .

Basic: How can spectroscopic techniques (e.g., NMR, IR) be employed to resolve structural ambiguities in this compound derivatives?

Key steps include:

- 1D/2D NMR : Assign proton (¹H) and carbon (¹³C) signals using COSY, HSQC, and HMBC to confirm connectivity and rule out tautomeric forms.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) to distinguish this compound from its isomers .

Documentation of chemical shifts and coupling constants must align with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced: What strategies are effective for analyzing contradictory data in this compound’s pharmacological activity across different cell lines?

Contradictions may arise from cell-line-specific receptor expression or assay conditions. Mitigation involves:

- Triangulation : Compare results from MTT assays, flow cytometry (apoptosis), and Western blotting (protein targets) .

- Meta-Analysis : Pool data from ≥5 independent studies, applying random-effects models to account for heterogeneity. Adjust for variables like cell passage number and serum concentration .

- Dose-Response Validation : Replicate experiments using IC₅₀ values normalized to positive controls (e.g., doxorubicin) .

Advanced: How can researchers design in vivo studies to evaluate this compound’s bioavailability while minimizing confounding variables?

- Animal Models : Use Sprague-Dawley rats (n ≥ 8/group) with controlled diets to standardize metabolic variability.

- Dosing Protocol : Administer this compound via oral gavage and intravenous routes to calculate absolute bioavailability (F = AUCₒᵣₐₗ/AUCᵢᵥ) .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Basic: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in vitro?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism. Report R² and 95% confidence intervals for IC₅₀ .

- ANOVA with Tukey’s Test : Compare means across ≥3 doses, ensuring p < 0.05 after correcting for multiple comparisons .

Advanced: How can molecular docking studies be optimized to predict this compound’s binding affinity to target proteins like COX-2 or EGFR?

- Protein Preparation : Use PyMOL to remove water molecules and add hydrogens. Validate crystal structures (PDB ID) with Ramachandran plots .

- Docking Parameters : Set exhaustiveness to 32 in AutoDock Vina. Run 50 simulations per ligand, reporting mean binding energy (ΔG) and RMSD ≤2.0 Å .

- Validation : Compare docking scores with experimental IC₅₀ values using Spearman’s correlation .

Basic: What criteria should guide the selection of solvents for this compound in stability studies?

- Hansen Solubility Parameters : Choose solvents with δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/², and δH ≈ 10 MPa¹/² (e.g., DMSO:water 1:9) .

- Accelerated Stability Testing : Store solutions at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (area under the curve ±5%) .

Advanced: How can researchers address discrepancies between computational predictions and experimental results in this compound’s pharmacokinetic properties?

- Sensitivity Analysis : Vary input parameters (e.g., logP, pKa) in GastroPlus™ simulations to identify outliers .

- In Vitro-In Vivo Extrapolation (IVIVE) : Compare hepatic clearance from microsomal assays (human liver S9 fraction) with in vivo data .

- Machine Learning : Train models on ADME datasets (ChEMBL) to refine predictions .

Basic: What are the best practices for conducting a systematic literature review on this compound’s bioactivity?

- Search Strategy : Use PubMed/Scopus with MeSH terms: (“this compound” OR “C₁₅H₁₈O₃”) AND (“antioxidant” OR “cytotoxicity”). Limit to peer-reviewed articles (2010–2025) .

- Data Extraction : Tabulate EC₅₀ values, cell lines, and assay types. Use PRISMA flow diagrams to report inclusion/exclusion criteria .

Advanced: How should researchers design a comparative study to evaluate this compound’s efficacy against structurally analogous compounds?

- Structural Clustering : Use Tanimoto similarity (ECFP4 fingerprints) to group analogs (threshold ≥0.7) .

- Biological Testing : Perform parallel dose-response assays under identical conditions. Calculate selectivity indices (SI = IC₅₀ normal cells/IC₅₀ cancer cells) .

- QSAR Modeling : Derive equations linking molecular descriptors (e.g., polar surface area) to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.